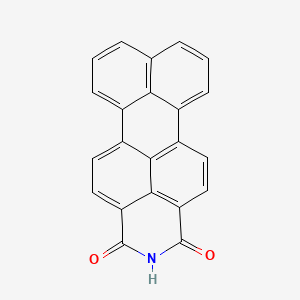

Perylene-3,4-dicarboximide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Perylene-3,4-dicarboximide is a useful research compound. Its molecular formula is C22H11NO2 and its molecular weight is 321.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Base-Catalyzed Imidization

PDIs are synthesized via imidization of perylene dianhydride (PDA) with amines. A novel room-temperature method uses K₂CO₃ in DMSO to facilitate reactions with aliphatic amines, proceeding through perylene amic acid (PAA) intermediates . This method achieves >90% yield for PDIs, avoiding traditional harsh conditions (e.g., high-temperature molten imidazole) . For example:

-

Reaction of PDA with n-butylamine forms PDI 7c via intermediates 5c (diamic acid) and 9c (monoamic acid monoimide) .

Bromination and Cross-Coupling

PDIs undergo regioselective bromination for further functionalization. Key steps include:

-

Bromination of N,N′-di(2-decyltetradecyl)PDI with Br₂ in chlorobenzene at 60°C, yielding 1-bromo-PDI (S2a ) after purification .

-

Subsequent Suzuki-Miyaura cross-coupling with bis(pinacolato)diboron forms boronate esters (S3a ), enabling synthesis of dimeric PDIs (3a ) .

Redox and Electrochemical Behavior

PDIs exhibit reversible redox activity, making them valuable in charge transport applications.

-

Spectroelectrochemical studies confirm radical cations remain intact without deprotonation .

-

ENDOR spectroscopy reveals spin density distribution across the perylene core .

DNA Sensing

9-Piperazine-substituted PDI (1 ) shows pH-dependent fluorescence:

-

pH 7.5–9 : Emission intensity ratio (585 nm/695 nm) increases due to protonation-dependent charge transfer .

-

DNA detection : Ratiometric response to double-stranded DNA via fluorescence quenching .

Solubility-Driven Functionalization

-

Perylene monoamide triesters (e.g., 14a ) are synthesized by alkylation of amic acid intermediates, achieving 86% yield without purification .

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Traditional imidization | Molten imidazole, 200°C | 60–70 | High purity | Harsh conditions, low FG tolerance |

| Room-temperature imidization | K₂CO₃/DMSO, H₂O dilution | >90 | Mild, scalable, FG-tolerant | Requires PAA solubility optimization |

| Hydrothermal hydrolysis | KOH, tBuOH, 190°C | 35 | Sustainable | Low yield, chromatography needed |

Mechanistic Insights

Propiedades

Número CAS |

33955-44-1 |

|---|---|

Fórmula molecular |

C22H11NO2 |

Peso molecular |

321.3 g/mol |

Nombre IUPAC |

16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6(23),7,9,11,13,18(22),19-decaene-15,17-dione |

InChI |

InChI=1S/C22H11NO2/c24-21-16-9-7-14-12-5-1-3-11-4-2-6-13(18(11)12)15-8-10-17(22(25)23-21)20(16)19(14)15/h1-10H,(H,23,24,25) |

Clave InChI |

LBOJSACZVLWUHN-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C4=C5C(=CC=C6C5=C(C=C4)C(=O)NC6=O)C3=CC=C2 |

SMILES canónico |

C1=CC2=C3C(=C1)C4=C5C(=CC=C6C5=C(C=C4)C(=O)NC6=O)C3=CC=C2 |

Key on ui other cas no. |

33955-44-1 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.